molecular formula C21H27NO2 B5632389 4-benzyl-1-(3,4-dimethoxybenzyl)piperidine

4-benzyl-1-(3,4-dimethoxybenzyl)piperidine

Cat. No. B5632389
M. Wt: 325.4 g/mol
InChI Key: HLIKMPYBPSBSSF-UHFFFAOYSA-N
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Description

"4-benzyl-1-(3,4-dimethoxybenzyl)piperidine" is a chemical compound that has been studied in various contexts, particularly in relation to its crystal structure, synthesis, and potential applications in pharmaceuticals and other areas.

Synthesis Analysis

  • Crystal Structure and Synthesis: The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined using X-ray structure analysis. It crystallizes from methanol in the monoclinic system (Sudhakar et al., 2005).
  • Synthesis Techniques: Techniques for preparing derivatives of 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which are sigma-1 receptor ligands, have been described, involving nucleophilic substitution reactions (Sadeghzadeh et al., 2014).

Molecular Structure Analysis

  • Crystal Structure Details: The crystal structure of a related 1-benzyl piperidine derivative was analyzed, revealing specific unit-cell parameters and molecular conformation (Xue Si-jia, 2011).

Chemical Reactions and Properties

  • Chemical Reactivity and Synthesis: A study on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type provides insights into the synthesis and structure-activity relationships of such compounds (Tacke et al., 2003).

Physical Properties Analysis

  • Structural Investigations: The molecular structure, along with spectroscopic (FT-IR, FT-Raman, NMR) studies of 1-Benzyl-4-(N-Boc-amino)piperidine, provides insights into physical properties like HOMO-LUMO bandgap energy and molecular interactions (Janani et al., 2020).

Chemical Properties Analysis

  • Interaction with Biological Systems: The interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters offers insights into the chemical properties and potential pharmacological applications of such compounds (Kolhatkar et al., 2003).

Safety and Hazards

The compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has a storage class code of 11, which denotes combustible solids . The compound does not have a flash point .

properties

IUPAC Name

4-benzyl-1-[(3,4-dimethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-23-20-9-8-19(15-21(20)24-2)16-22-12-10-18(11-13-22)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIKMPYBPSBSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-(3,4-dimethoxybenzyl)piperidine

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